ICL Enzyme Inhibition: Cyclo(L-Phe-L-Val) vs. Structurally Related DKPs in Candida albicans Virulence Target
In a head-to-head evaluation of five DKPs isolated from marine-derived Streptomyces puniceus Act1085, cyclo(L-Phe-L-Val) demonstrated specific and potent inhibition of C. albicans isocitrate lyase (ICL) with an IC50 of 27 μg/mL, while cyclo(L-Leu-L-Val) exhibited no inhibitory activity against the same enzyme under identical assay conditions [1]. The study further confirmed that cyclo(L-Phe-L-Val) acts at the transcriptional level, inhibiting ICL gene expression in C. albicans under C2-carbon-utilizing conditions that mimic host infection environments [1].
| Evidence Dimension | ICL enzyme inhibition potency |
|---|---|
| Target Compound Data | IC50 = 27 μg/mL |
| Comparator Or Baseline | cyclo(L-Leu-L-Val): No inhibitory activity |
| Quantified Difference | >100-fold selectivity (target active vs. comparator inactive) |
| Conditions | Candida albicans ICL enzyme assay; compounds isolated from S. puniceus Act1085 |
Why This Matters
This establishes cyclo(L-Phe-L-Val) as a structurally defined ICL inhibitor tool compound, whereas the Leu-Val analog is unsuitable for any ICL-related assay, directly impacting procurement decisions for glyoxylate cycle research.
- [1] Kim H, et al. Inhibitory Effects of Diketopiperazines from Marine-Derived Streptomyces puniceus on the Isocitrate Lyase of Candida albicans. Molecules. 2019;24(11):2111. View Source
